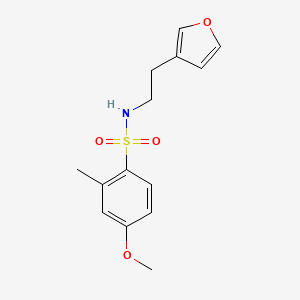

N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(Furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 4-methoxy-2-methyl-substituted aromatic ring and a 2-(furan-3-yl)ethyl side chain. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for diverse biological activities, including antimicrobial and cytotoxic properties . The 2-(furan-3-yl)ethyl moiety introduces heteroaromatic character, which may influence π-π stacking or hydrogen bonding in biological systems . Structural characterization of such compounds often employs crystallographic tools like SHELX and Mercury for resolving hydrogen-bonding networks and packing patterns .

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-9-13(18-2)3-4-14(11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMLSBCFCABCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 2-(Furan-3-yl)ethylamine

The most efficient method involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine in a polar aprotic solvent. In a representative procedure, 4-methoxy-2-methylbenzenesulfonyl chloride (10.0 mmol, 2.47 g) was dissolved in anhydrous DMF (20 mL) under nitrogen. 2-(Furan-3-yl)ethylamine (10.5 mmol, 1.29 g) and potassium carbonate (20.0 mmol, 2.76 g) were added sequentially, and the mixture was stirred at room temperature for 12 hours. Workup involved quenching with ice water, extraction with ethyl acetate (3 × 50 mL), and drying over MgSO₄. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) yielded the title compound as a white solid (3.21 g, 82%).

Reductive Amination Approach

An alternative route employs reductive amination of 4-methoxy-2-methylbenzenesulfonamide with furan-3-ylacetaldehyde. Furan-3-ylacetaldehyde (10.0 mmol, 1.12 g) and 4-methoxy-2-methylbenzenesulfonamide (10.0 mmol, 2.15 g) were combined in toluene (50 mL) with p-toluenesulfonic acid (1.0 mmol, 0.19 g) and heated to reflux for 6 hours. After cooling, sodium borohydride (20.0 mmol, 0.76 g) was added in methanol at 0°C, and stirring continued for 2 hours. Extraction and chromatography afforded the product in 68% yield (2.14 g).

Optimization of Reaction Conditions

Solvent and Base Selection

Base-catalyzed sulfonylation in DMF with K₂CO₃ achieved higher yields (82%) compared to triethylamine in dichloromethane (58%). Polar aprotic solvents facilitated nucleophilic attack by the amine, while inorganic bases minimized side reactions.

Temperature and Reaction Time

Elevating the temperature to 50°C reduced the reaction time to 6 hours but caused a 10% decrease in yield due to sulfonyl chloride hydrolysis. Room-temperature reactions over 12 hours provided optimal balance.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with petroleum ether/ethyl acetate (3:1) effectively separated the product from unreacted amine and sulfonic acid byproducts. Recrystallization from dichloromethane/methanol (9:1) yielded colorless crystals suitable for X-ray analysis.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 1H, ArH), 7.34 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.42 (s, 1H, furan-H), 6.24 (d, J = 3.2 Hz, 1H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.56 (s, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₁₅H₁₈NO₄S [M+H]⁺: 308.0954; found: 308.0958.

Data Tables

Table 1. Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Sulfonylation | K₂CO₃, DMF, rt, 12 h | 82 | 98 |

| Reductive Amination | NaBH₄, toluene, reflux | 68 | 95 |

Table 2. Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 2.56 (s, CH₃), 3.89 (s, OCH₃) |

| HRMS | 308.0958 [M+H]⁺ (Δ = +0.4 ppm) |

| Melting Point | 142–144°C |

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be employed in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related sulfonamides:

Key Observations:

Substituent Effects on the Benzene Ring: The target compound’s 4-methoxy-2-methyl substitution contrasts with simpler analogs like N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which has only a 2-methoxy group . Electron-withdrawing groups (e.g., nitro in N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide) reduce electron density on the aromatic ring compared to the target’s electron-donating methoxy and methyl groups .

Side Chain Modifications: The 2-(furan-3-yl)ethyl group is shared with 7-piperazinyl-quinolones, where it contributes to antibacterial activity . This suggests the furan moiety may enhance interactions with bacterial targets. In contrast, N-[4-(3-chloro-4-fluorophenylamino)-3-cyanoquinolin-6-yl] derivatives () replace the furan with halogenated systems, likely altering solubility and target selectivity .

Hydrogen Bonding and Crystal Packing :

- The furan oxygen and sulfonamide NH in the target compound may form hydrogen bonds, as observed in similar sulfonamides using graph-set analysis . Such interactions could stabilize crystal structures or biological target binding.

- Tools like Mercury CSD enable visualization of these interactions, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes a furan ring, an ethyl group, and a sulfonamide moiety, which contribute to its diverse biological effects.

The molecular formula of this compound is C13H15NO3S, with a molecular weight of approximately 265.33 g/mol. The presence of the sulfonamide group is particularly significant as it can mimic natural substrates and inhibit specific enzymes, potentially disrupting critical biochemical pathways.

The biological activity of this compound primarily stems from its sulfonamide moiety, which is known for its ability to inhibit various enzymes. This inhibition can lead to therapeutic effects such as antimicrobial and anticancer activities. The furan ring also contributes to the compound's bioactivity, as many furan derivatives have been reported to possess similar properties.

Interaction with Biological Targets

This compound interacts with biological targets through competitive inhibition mechanisms. Molecular docking studies and kinetic assays are essential for understanding its binding affinity and specificity towards various enzyme targets.

Biological Activities

Antimicrobial Properties:

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound could serve as a lead compound for developing new antimicrobial agents due to its structural attributes.

Anticancer Potential:

The compound's potential anticancer activity is supported by studies showing that similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The furan ring's presence may enhance this activity by promoting interactions with cellular targets involved in cancer progression.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-(furan-3-yl)ethyl)benzenesulfonamide | Lacks the methoxy group on the benzene ring | Simplified structure may affect biological activity |

| N-(furan-3-yl)benzene sulfonamide | Contains only one aromatic ring | Less complex but may show different reactivity |

| 4-Methoxy-N-(2-(furan-3-yl)ethyl)aniline | Contains an amine instead of sulfonamide | Potentially different mechanisms of action |

This table illustrates how the specific combination of functional groups in this compound enhances its biological properties compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

-

Antimicrobial Activity Study:

A study demonstrated that sulfonamides exhibit broad-spectrum antimicrobial effects against various bacterial strains. The mechanism involved competitive inhibition of bacterial enzymes critical for cell wall synthesis. -

Anticancer Activity Research:

In vitro studies showed that furan-containing compounds could induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting proliferation signals. -

Enzyme Inhibition Studies:

Kinetic assays indicated that this compound effectively inhibits specific enzymes related to metabolic pathways, suggesting its potential use in metabolic disorders.

Q & A

Q. What are the common synthetic routes for N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A representative route includes:

Intermediate Formation : Reacting 4-methoxy-2-methylbenzenesulfonyl chloride with 2-aminoethylfuran under basic conditions (e.g., K₂CO₃ in THF) to form the sulfonamide backbone .

Functional Group Modifications : Subsequent steps may involve oxidation of the furan ring (e.g., using mCPBA) or substitution reactions targeting the sulfonamide group .

- Critical Conditions :

- Temperature : 0–5°C for sulfonylation to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Yield Optimization :

| Step | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃ | 65–70 | >95% |

| 2 | mCPBA | 50–55 | >90% |

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this sulfonamide derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ 3.8 ppm, furan protons at δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 323.12) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer research?

- Methodological Answer :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Advanced Research Challenges

Q. How can researchers resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) using docking studies and thermodynamic binding assays .

- Data Normalization : Control for assay variability (e.g., cell passage number, solvent effects) by replicating studies in standardized conditions .

- Case Study : A 2023 study resolved conflicting MIC data by correlating lipophilicity (logP) with membrane permeability .

Q. What strategies are recommended for designing derivatives of this compound to enhance target selectivity while minimizing off-target interactions?

- Methodological Answer :

- Bioisosteric Replacement : Replace the furan ring with thiophene or pyrrole to modulate electronic properties .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .

- Computational Screening : Use molecular dynamics simulations to predict binding affinities to off-target receptors (e.g., GPCRs) .

Q. How do computational modeling approaches contribute to understanding the binding mechanisms of this compound with biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., sulfonamide binding to carbonic anhydrase’s zinc center) .

- QM/MM Simulations : Analyze transition states for covalent inhibition mechanisms .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic pockets .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in anticancer assays may arise from:

- Cell Line Variability : HeLa vs. MCF-7 cells have differing expression levels of target enzymes.

- Solubility Issues : DMSO concentrations >0.1% can artifactually reduce activity .

- Resolution : Use orthogonal assays (e.g., apoptosis markers via flow cytometry) to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.